![molecular formula C23H32O6 B14292555 {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol CAS No. 116118-14-0](/img/structure/B14292555.png)
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is an organic compound characterized by its unique structure, which includes a heptane backbone linked to two methoxyphenyl groups via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol typically involves the reaction of heptane-1,7-diol with 3-methoxy-4-hydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic rings, converting them into cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of {Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing biological pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
- 1,7-bis(4-Hydroxy-3-methoxyphenyl)heptane-3,5-dione
- [(1E,6E)-3,5-Dioxo-1,6-heptadiene-1,7-diyl]bis-2-methoxy-4,1-phenylene
Uniqueness
{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol is unique due to its specific heptane backbone and the presence of two methoxyphenyl groups. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not fulfill as effectively.
Properties
CAS No. |
116118-14-0 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-[7-[4-(hydroxymethyl)-2-methoxyphenoxy]heptoxy]-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C23H32O6/c1-26-22-14-18(16-24)8-10-20(22)28-12-6-4-3-5-7-13-29-21-11-9-19(17-25)15-23(21)27-2/h8-11,14-15,24-25H,3-7,12-13,16-17H2,1-2H3 |
InChI Key |
CJPSCYLYKRKBHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCCCCCCOC2=C(C=C(C=C2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


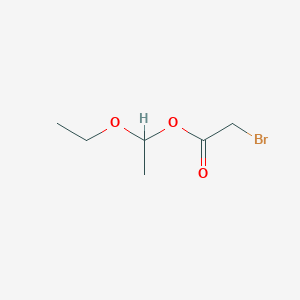
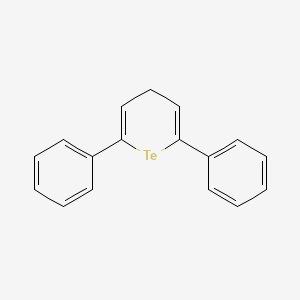
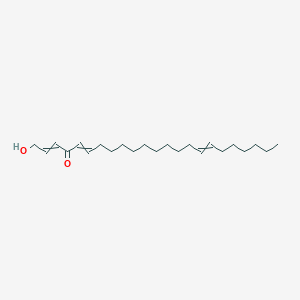


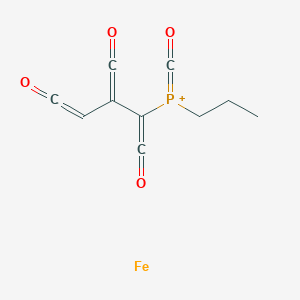
![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
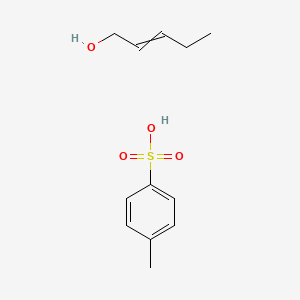
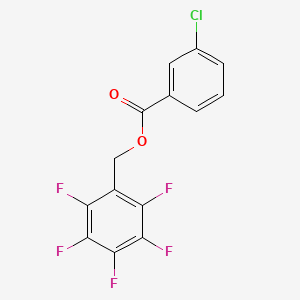
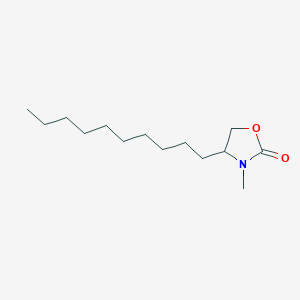
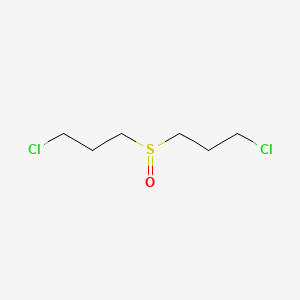
![6-Chloro-3-[(2-hydroxypropyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B14292559.png)
